molecular formula C18H16N4 B14207952 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile CAS No. 790681-53-7

2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile

Cat. No.: B14207952
CAS No.: 790681-53-7
M. Wt: 288.3 g/mol
InChI Key: WICCROUGNIICAE-UHFFFAOYSA-N
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Description

2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile is a complex organic compound that features a quinoline ring system substituted with a piperidine moiety and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile typically involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with malononitrile. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield . The reaction conditions generally include the use of a suitable solvent such as ethanol, and the reaction is conducted at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of piperidine-substituted quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing their activity. In anticancer applications, the compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile is unique due to its combination of a quinoline ring, a piperidine moiety, and a propanedinitrile group

Properties

CAS No.

790681-53-7

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

2-[(2-piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile

InChI

InChI=1S/C18H16N4/c19-12-14(13-20)10-16-11-15-6-2-3-7-17(15)21-18(16)22-8-4-1-5-9-22/h2-3,6-7,10-11H,1,4-5,8-9H2

InChI Key

WICCROUGNIICAE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=C2C=C(C#N)C#N

Origin of Product

United States

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